molecular formula C24H34O2 B4957082 1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene

1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene

Cat. No.: B4957082
M. Wt: 354.5 g/mol
InChI Key: UEXXTIAJJKNJBY-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with three methyl groups and a hexoxy chain linked to another trimethylphenoxy group. It is a colorless liquid that is nearly insoluble in water but soluble in organic solvents.

Properties

IUPAC Name

1,2,5-trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-17-13-19(3)21(5)23(15-17)25-11-9-7-8-10-12-26-24-16-18(2)14-20(4)22(24)6/h13-16H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXTIAJJKNJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCCCOC2=CC(=CC(=C2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene typically involves multiple steps:

    Formation of 2,3,5-trimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 6-(2,3,5-trimethylphenoxy)hexanol: This involves the reaction of 2,3,5-trimethylphenol with 6-bromohexanol in the presence of a base like sodium hydride.

    Final Coupling: The final step involves the coupling of 6-(2,3,5-trimethylphenoxy)hexanol with 1,2,5-trimethylbenzene using a suitable catalyst like palladium on carbon under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethylbenzene: An aromatic hydrocarbon with three methyl groups on the benzene ring.

    1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different methyl group positions.

    1,3,5-Trimethylbenzene:

Uniqueness

1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene is unique due to its complex structure, which includes both a trimethylbenzene core and a hexoxy chain linked to another trimethylphenoxy group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

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